molecular formula C11H12FNO2 B15328416 Ethyl 6-fluoroindoline-4-carboxylate

Ethyl 6-fluoroindoline-4-carboxylate

Cat. No.: B15328416
M. Wt: 209.22 g/mol
InChI Key: SVNQJKAMSPEROX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroindoline-4-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 4-position of the indoline ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indole or its derivatives.

  • Carboxylation: The carboxylate ester group at the 4-position is introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylate ester group to alcohols or other reduced forms.

  • Substitution: Substitution reactions at different positions of the indoline ring can lead to a variety of functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles and electrophiles are employed for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Indole-4-carboxylic acids, indole-4-carboxaldehydes, and indole-4-carboxamides.

  • Reduction Products: Ethyl 6-fluoroindoline-4-ol and other reduced derivatives.

  • Substitution Products: Various substituted indolines with different functional groups.

Scientific Research Applications

Ethyl 6-fluoroindoline-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Studying the biological activity of indole derivatives, including their potential as enzyme inhibitors or receptor ligands.

  • Medicine: Developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-fluoroindoline-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

  • Ethyl indoline-4-carboxylate

  • Ethyl 5-fluoroindoline-4-carboxylate

  • Ethyl 6-methoxyindoline-4-carboxylate

  • Ethyl 7-aminoindoline-4-carboxylate

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

ethyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h5-6,13H,2-4H2,1H3

InChI Key

SVNQJKAMSPEROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCNC2=CC(=C1)F

Origin of Product

United States

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